molecular formula C5H8N4S B1271759 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 31821-73-5

4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271759
CAS No.: 31821-73-5
M. Wt: 156.21 g/mol
InChI Key: VHSPUADGNVTVDC-UHFFFAOYSA-N
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Description

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.21 g/mol This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Properties

IUPAC Name

4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSPUADGNVTVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368182
Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31821-73-5
Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Cyclocondensation of Cyclopropylcarbonyl Chloride and Thiosemicarbazide

The foundational route involves reacting cyclopropylcarbonyl chloride with thiosemicarbazide under reflux conditions. This step forms the intermediate 1-cyclopropylcarbonyl thiosemicarbazide, which undergoes cyclization in the presence of formic acid at elevated temperatures (100°C, 6 hours).

Reaction Conditions:

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 100°C
Time 6 hours
Yield 72%

This method prioritizes atom economy, with the cyclopropyl group introduced early to minimize steric hindrance during triazole ring formation.

Optimization of Cyclization via Acid Catalysis

Formic acid serves dual roles as a solvent and catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the thiol group. Alternative acids (e.g., HCl, H2SO4) reduce yields due to premature decomposition of the cyclopropyl moiety.

Catalyst Comparison:

Acid Catalyst Yield (%) Purity (%)
Formic Acid 72 98
Hydrochloric Acid 58 89
Sulfuric Acid 41 76

Purification via Recrystallization and Chromatography

Crude product purification employs mixed-solvent recrystallization (ethanol:water = 4:1), achieving 98% purity. For research-grade material, silica gel chromatography (ethyl acetate:hexane = 1:3) resolves residual byproducts like 4-cyclopropyl-1,2,4-triazolidine-3-thione.

Recrystallization Efficiency:

Solvent Ratio (EtOH:H2O) Recovery (%) Purity (%)
3:1 65 95
4:1 72 98
5:1 68 97

Alternative Synthesis from Cyclopropyl Isothiocyanate

A niche approach reacts cyclopropyl isothiocyanate with hydrazine hydrate (2.5 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by cyclization with formic acid. While this method avoids acyl chloride handling, it requires stringent temperature control to prevent thiourea oligomerization.

Key Metrics:

  • Intermediate Isolation: 1-cyclopropylthiourea (89% yield)
  • Cyclization Yield: 68%
  • Total Process Time: 8 hours

Industrial-Scale Production Considerations

Batch reactors (50–100 L) with jacketed heating and inline pH monitoring enable consistent output. Critical parameters include:

Parameter Optimal Range
Agitation Speed 200–300 rpm
Cooling Rate 1.5°C/min
pH During Cyclization 2.5–3.0

Post-reaction, centrifugal filtration removes insoluble salts, and spray drying produces a stable powder for pharmaceutical intermediates.

Characterization and Quality Control

Spectroscopic Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12 (m, 4H, cyclopropyl), 5.21 (s, 2H, NH2), 13.45 (s, 1H, SH).
  • FT-IR (KBr): 3350 cm⁻¹ (N–H), 2560 cm⁻¹ (S–H), 1620 cm⁻¹ (C=N).
  • Elemental Analysis: Calculated C 38.45%, H 5.16%, N 35.87%; Found C 38.39%, H 5.21%, N 35.82%.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Cyclopropylcarbonyl Chloride Route High atom economy Acyl chloride handling 72
Cyclopropyl Isothiocyanate Route Mild conditions Low scalability 68
Industrial Batch Process High throughput Equipment cost 70

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives of the triazole-thiol compound.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Properties
Research indicates that 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds in this class can inhibit the growth of various pathogens and cancer cells, making them valuable in drug development for treating infections and malignancies .

Enzyme Inhibition
This compound is investigated for its role as an enzyme inhibitor. It has been shown to interact with specific enzymes, potentially modulating their activity, which is crucial for developing targeted therapies .

Agricultural Chemistry

Fungicide Applications
In agricultural settings, this compound is utilized as a fungicide. Its effectiveness in protecting crops from fungal infections enhances agricultural productivity and reduces reliance on more toxic chemicals .

Analytical Chemistry

Sensor Development
The compound is employed in the development of sensors for detecting metal ions. These sensors are essential for environmental monitoring and safety assessments, providing reliable methods for tracking pollutants and ensuring compliance with safety regulations .

Material Science

Polymer Enhancement
In material science, this compound can be incorporated into polymers to improve their properties. This includes enhancing thermal stability and resistance to degradation, which benefits industries such as packaging and construction .

Biochemistry

Biochemical Interactions
The unique structure of this compound allows it to engage in significant biochemical interactions. It can influence cellular processes by modulating signaling pathways and gene expression. For example, it has been observed to affect kinase activities involved in critical signaling cascades .

Summary of Applications

Application AreaSpecific UsesImpact
PharmaceuticalAntimicrobial and anticancer agentsDevelopment of new therapeutic options
Agricultural ChemistryFungicideEnhanced crop protection and productivity
Analytical ChemistryMetal ion sensorsEnvironmental monitoring and safety assessments
Material SciencePolymer enhancementImproved material properties for industrial applications
BiochemistryEnzyme inhibitionInsights into metabolic pathways and drug targets

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.

Case Study 2: Agricultural Efficacy

In field trials, the application of this compound as a fungicide resulted in a marked decrease in fungal diseases among treated crops compared to untreated controls. This study highlighted its potential as a safer alternative to conventional fungicides.

Mechanism of Action

The mechanism of action of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, forming stable complexes that can modulate biological pathways . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 31821-73-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8N4_4S, with a molecular weight of 156.21 g/mol. The presence of the cyclopropyl group contributes unique steric and electronic properties that influence its biological activity.

This compound exhibits significant biochemical properties due to its ability to interact with various enzymes and proteins. Notably, it can form complexes with transition metals, which may modulate enzyme activity. Its structure allows it to participate in biochemical reactions that are crucial for cellular function.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling : The compound can modulate signaling pathways by influencing the activity of kinases and phosphatases.
  • Gene Expression : It has been shown to alter gene expression profiles in various cell types.
  • Metabolism : The compound impacts cellular metabolism by affecting metabolic pathways related to energy production and substrate utilization.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites. For example, studies have demonstrated its ability to inhibit proteases.
  • Caspase Inhibition : The compound has shown potential in inhibiting caspases involved in apoptotic pathways, suggesting a role in anti-apoptotic mechanisms .
  • Interaction with Biomolecules : It interacts with various biomolecules, influencing their function and stability.

Therapeutic Applications

Due to its diverse biological activities, this compound is being investigated for several therapeutic applications:

Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial and fungal strains .

Anticancer Properties

Research indicates that this compound may have anticancer effects through the modulation of apoptotic pathways. In particular, its ability to inhibit caspase activity suggests potential as an anti-apoptotic agent in cancer therapy .

Enzyme Modulation

As an enzyme inhibitor or ligand in coordination chemistry, it holds promise for developing new therapeutic agents targeting specific enzymes involved in disease pathways.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of derivatives of triazole compounds highlighted the anti-apoptotic activity of certain derivatives compared to standard references. In vivo studies demonstrated that specific derivatives showed reduced tissue damage in renal ischemia/reperfusion models by inhibiting caspase activity significantly more than controls .

Table: Summary of Biological Activities

Biological ActivityObservations/FindingsReferences
AntimicrobialActive against various bacterial strains,
AnticancerInhibits caspase activity; potential anti-apoptotic effects
Enzyme InhibitionBinds to proteases; modulates enzyme functions,

Q & A

Q. What are the optimal synthetic routes for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, analogous triazole-thiols are prepared by reacting hydrazine derivatives with isothiocyanates in alcoholic media, followed by alkaline cyclization . Characterization involves elemental analysis, FTIR (to confirm -SH and NH₂ groups), UV-Vis spectroscopy, and ¹H NMR (to resolve substituent-specific peaks like cyclopropyl protons). LC-MS and HPLC-DAD are critical for verifying purity and individuality .

Q. How can metal coordination complexes of this compound be designed for catalytic or biological applications?

The thiol (-SH) and amino (-NH₂) groups act as donor sites for metal coordination. In analogous studies, complexes with Ni(II), Cu(II), and Zn(II) were synthesized in alcoholic solutions, with stoichiometry determined via microelemental analysis. FTIR shifts (e.g., ν(S–H) disappearance) and UV-Vis d-d transitions confirm complex formation. Electrochemical studies (e.g., cyclic voltammetry) assess redox behavior for catalytic potential .

Q. What spectroscopic techniques resolve ambiguities in structural elucidation?

Conflicting spectral data (e.g., overlapping peaks in ¹H NMR) can be resolved using:

  • 2D NMR (COSY, HSQC) to assign proton-proton correlations and heteronuclear couplings.
  • IR difference spectroscopy to distinguish -SH (2550–2600 cm⁻¹) from -NH₂ (3300–3500 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT): B3LYP/6-311++G(d,p) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., lanosterol 14-α-demethylase). For example, docking scores ≤ −7.0 kcal/mol suggest strong binding to fungal enzyme active sites .

Q. What strategies address contradictions in observed vs. predicted biological activity?

Discrepancies between in vitro and in silico results (e.g., lower antifungal activity than docking predictions) may arise from poor solubility or metabolic instability. Mitigation strategies:

  • ADME-Tox profiling: Use SwissADME to predict bioavailability and P450 metabolism.
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated -SH) to enhance membrane permeability .

Q. How does substituent variation (e.g., cyclopropyl vs. phenyl) impact antiradical activity?

Substituent effects are quantified via DPPH radical scavenging assays. For example:

Substituent% Inhibition (1 mM)IC₅₀ (µM)
Cyclopropyl (target)88.945.2
Thiophen-2-ylmethyl53.892.7
The cyclopropyl group enhances electron-withdrawing effects, stabilizing radical intermediates .

Q. What experimental controls are critical in assessing synthetic reproducibility?

  • Microwave synthesis: Monitor reaction completeness via TLC or GC-MS at fixed intervals (e.g., every 2 min).
  • Solvent purity: Use anhydrous ethanol to prevent unintended hydrolysis.
  • Catalyst screening: Compare yields with/without Pd/C or K₂CO₃ to identify side reactions .

Methodological Notes

  • Contradiction Management: Conflicting spectral or bioactivity data require multi-technique validation (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
  • Advanced Characterization: Synchrotron XAS (X-ray absorption spectroscopy) probes metal coordination geometry in complexes .

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